3-Amino-1-ethylquinoxalin-1-ium
Description
3-Amino-1-ethylquinoxalin-1-ium is a quinoxaline-derived cationic compound characterized by an ethyl group at the 1-position and an amino (-NH₂) substituent at the 3-position of the heteroaromatic quinoxalinium core. Quinoxaline derivatives are widely studied for their electronic, photophysical, and biological properties due to their conjugated π-system and ability to participate in hydrogen bonding and charge-transfer interactions.
Properties
Molecular Formula |
C10H12N3+ |
|---|---|
Molecular Weight |
174.22g/mol |
IUPAC Name |
4-ethylquinoxalin-4-ium-2-amine |
InChI |
InChI=1S/C10H12N3/c1-2-13-7-10(11)12-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H2,11,12)/q+1 |
InChI Key |
AYEPIIUPLBQFHB-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC(=NC2=CC=CC=C21)N |
Canonical SMILES |
CC[N+]1=CC(=NC2=CC=CC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-Amino-1-ethylquinoxalin-1-ium and two related compounds from the evidence:
Key Observations:
- Substituent Effects: The amino group in this compound enhances hydrogen-bonding capacity compared to the alkyl and benzothiazole groups in the quinolinium derivative . This property could improve solubility and biological interactions.
- Charge Distribution: Unlike the neutral carboxamide and oxido groups in the quinoxalinium analog , the amino group in the target compound may modulate charge delocalization in the aromatic system, affecting reactivity and electronic properties.
Research Findings and Implications
While direct studies on this compound are absent in the provided evidence, insights can be drawn from related compounds:
- Electronic Properties: Quinoxalinium derivatives with electron-donating groups (e.g., -NH₂) often exhibit redshifted absorption/emission spectra due to enhanced conjugation, making them candidates for organic electronics .
- Biological Activity: Amino-substituted heterocycles frequently demonstrate antimicrobial or anticancer activity. The cationic nature of the target compound may enhance DNA intercalation or enzyme inhibition .
- Synthetic Challenges: Introducing an amino group to the quinoxaline core may require protective strategies to avoid side reactions, as seen in similar syntheses of carboxamide derivatives .
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